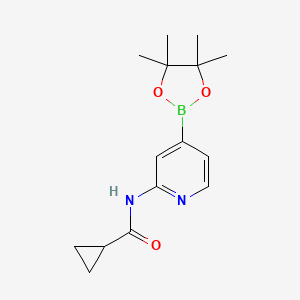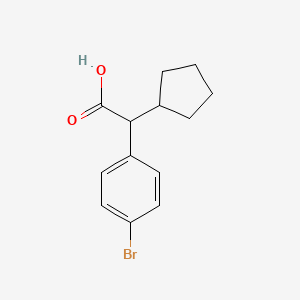
N-(4-(Oxetan-3-YL)phenyl)acetamide
概述
描述
N-(4-(Oxetan-3-YL)phenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring and subsequent acetamide formation. One common synthetic route includes:
Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.
Attachment to the Phenyl Ring: The oxetane ring is then attached to the phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Acetamide Group: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
N-(4-(Oxetan-3-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce primary amines .
科学研究应用
N-(4-(Oxetan-3-YL)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The oxetane ring is known for its metabolic stability and ability to improve the pharmacokinetic properties of drug molecules.
Materials Science: The unique structural properties of the oxetane ring make this compound useful in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: It can be used as a probe to study biological processes involving oxetane-containing molecules.
作用机制
The mechanism of action of N-(4-(Oxetan-3-YL)phenyl)acetamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
相似化合物的比较
Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar structural properties.
N-(4-(Oxetan-3-YL)phenyl)amine: Similar to N-(4-(Oxetan-3-YL)phenyl)acetamide but with an amine group instead of an acetamide group.
Uniqueness
This compound is unique due to its combination of the oxetane ring and acetamide group, which imparts specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
N-[4-(oxetan-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUNJYJQCMRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

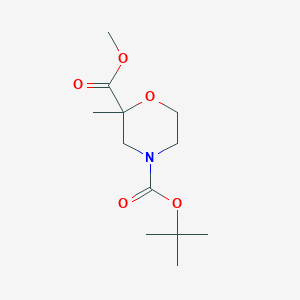
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)

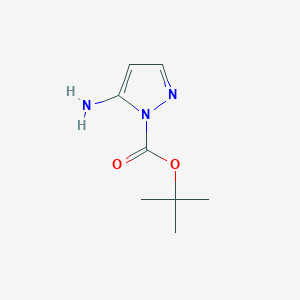
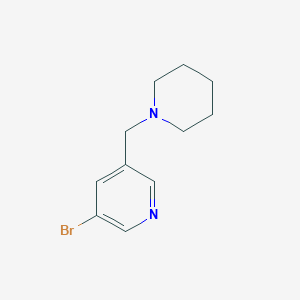

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

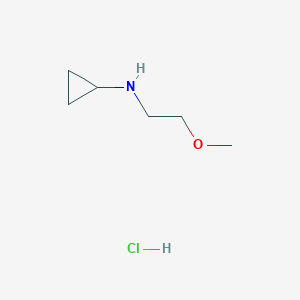
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
